Fominoben hydrochloride

Description

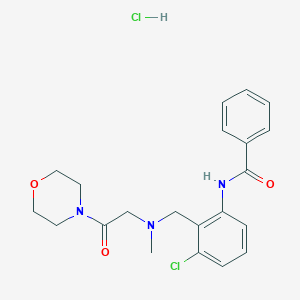

Structure

3D Structure of Parent

Properties

CAS No. |

18053-32-2 |

|---|---|

Molecular Formula |

C21H25Cl2N3O3 |

Molecular Weight |

438.3 g/mol |

IUPAC Name |

N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C21H24ClN3O3.ClH/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16;/h2-9H,10-15H2,1H3,(H,23,27);1H |

InChI Key |

ZAOHKACVOFGZOI-UHFFFAOYSA-N |

SMILES |

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3.Cl |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)[NH+]3CCOCC3.[Cl-] |

Other CAS No. |

24600-36-0 18053-32-2 |

Synonyms |

fominoben Noleptan PB-89 VNC-3 |

Origin of Product |

United States |

Historical Context of Research on Fominoben Hydrochloride

Initial research interest in fominoben (B1673530) hydrochloride, also known by trade names such as Noleptan and Terion, centered on its properties as an antitussive, or cough-suppressing, agent. drugbank.comwikipedia.orgdrugbank.com It was introduced in Germany in 1973, followed by Italy in 1979 and Japan in 1983. wikipedia.org Early studies aimed to characterize its pharmacological profile, including its metabolism and pharmacokinetics in humans. nih.gov

A significant area of early investigation was its effect as a respiratory stimulant. wikipedia.orgnih.gov Researchers explored its potential to counteract the respiratory-depressing effects of other drugs, such as the combination of pethidine and promethazine. nih.gov These studies measured various respiratory parameters, including vital capacity and blood gas values, to assess its efficacy. nih.gov

Furthermore, early research delved into the compound's mechanism of action. Studies from the 1980s suggested that fominoben hydrochloride might act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor, a key inhibitory neurotransmitter system in the brain. wikipedia.orgnih.gov This was supported by findings that it could displace benzodiazepine binding from rat cortical membranes and exhibit anticonvulsant properties in animal models. nih.gov

Current Status and Research Trajectory of Fominoben Hydrochloride

Contemporary research continues to build upon the foundational knowledge of fominoben (B1673530) hydrochloride, exploring its therapeutic potential beyond its initial indications. patsnap.com The compound is being investigated for its utility in a range of conditions, with ongoing studies aiming to further elucidate its mechanisms of action. patsnap.com

Current research trajectories include:

Cardiovascular and Metabolic Disorders: Fominoben hydrochloride is being explored for its potential efficacy in treating certain cardiovascular diseases and metabolic disorders. patsnap.com This line of inquiry focuses on its ability to modulate specific biochemical pathways involved in these conditions. patsnap.com

Anti-inflammatory and Antioxidant Properties: Recent studies have highlighted the compound's role as an inhibitor of enzymes involved in inflammatory processes and its antioxidant properties. patsnap.com By neutralizing free radicals and reducing oxidative stress, fominoben may help protect tissues from damage. patsnap.com

Respiratory Stimulation: The respiratory stimulant effects of fominoben continue to be an area of interest, particularly in the context of drug-induced respiratory depression. nih.govscienceopen.com

Neurological Applications: Stemming from early findings on its interaction with GABA-A receptors, research into its potential neurological applications, such as its anxiolytic-like properties, persists. wikipedia.orgnih.gov

Conceptual Frameworks Guiding Fominoben Hydrochloride Investigations

Enzymatic Modulation and Inhibition Studies

Fominoben hydrochloride's mechanism of action includes the modulation of specific biochemical pathways through the inhibition of key enzymes. patsnap.com This enzymatic modulation is central to its pharmacological profile, influencing both inflammatory and metabolic processes.

Fominoben hydrochloride is understood to act as an inhibitor of certain enzymes that are critical in inflammatory pathways. patsnap.com By targeting these enzymes, the compound can effectively modulate inflammatory responses. patsnap.com While direct inhibitory constants (e.g., IC₅₀) for specific inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) are not detailed in the available literature, some patent documents list fominoben alongside known 5-lipoxygenase and COX-2 inhibitors, suggesting a potential role in these pathways. google.comgoogle.comgoogleapis.com The primary mechanism involves reducing the activity of enzymes that synthesize pro-inflammatory mediators. patsnap.com

The compound has been shown to regulate metabolic activities, a therapeutic effect attributed to its role as an enzyme inhibitor. patsnap.com Studies on the pharmacokinetics of fominoben confirm that it undergoes significant biotransformation in the body, indicating interaction with metabolic enzymes. nih.gov However, beyond the general observation that it modulates metabolic processes, specific studies detailing the inhibition of particular metabolic enzymes by fominoben hydrochloride are not extensively documented in the searched literature. patsnap.comnih.gov

The metabolism of fominoben hydrochloride involves the hepatic microsomal mixed-function oxidase system, primarily driven by cytochrome P450 (CYP450) enzymes. nih.govresearchgate.netnii.ac.jp This system is responsible for the biotransformation and clearance of the drug from the body. nih.gov While the interaction is established, detailed studies quantifying the specific inhibitory or inductive effects of fominoben hydrochloride on individual cytochrome P450 isoforms are not specified in the available research.

Receptor and Signaling Pathway Interactions

Fominoben hydrochloride also exerts its effects through direct interactions with central nervous system receptors, notably revealing a connection to the GABAergic system.

Research into the anticonvulsant properties of fominoben hydrochloride has demonstrated its interaction with the benzodiazepine (BDZ) binding site on the GABA_A receptor complex. Studies using rat cortical membrane preparations showed that fominoben could displace ³H-flunitrazepam, a classic benzodiazepine, from its binding site. This displacement indicates a competitive interaction at the receptor.

Further investigation revealed that fominoben acts as an agonist at this site. In the presence of Gamma-Aminobutyric Acid (GABA), the affinity of fominoben for the receptor increased, a hallmark characteristic of benzodiazepine agonists. This was quantified by a significant shift in the half-maximal inhibitory concentration (IC₅₀). The anticonvulsant effects of fominoben were also shown to be antagonized by Ro 15-1788 (Flumazenil), a known benzodiazepine antagonist, further cementing its mechanism of action via the benzodiazepine receptor.

Table 1: Effect of GABA on Fominoben HCl's Ability to Displace ³H-ethyl-beta-carboline-3-carboxylate

| Condition | Mean IC₅₀ (µM) | Standard Error (SE) |

| Without GABA | 4.05 | ± 0.10 |

| With GABA | 2.20 | ± 0.05 |

This table illustrates the shift in the half-maximal inhibitory concentration (IC₅₀) of fominoben hydrochloride in displacing a benzodiazepine site ligand, demonstrating its agonist activity at the GABA_A receptor's benzodiazepine site.

The sigma-1 receptor is a unique intracellular chaperone protein involved in numerous cellular functions and is a target for various psychoactive drugs. wikipedia.orgnih.gov Despite the extensive pharmacological profiling of sigma-1 receptor ligands, a review of the available scientific literature did not yield specific studies that have investigated or established the binding characteristics or affinity of fominoben hydrochloride for the sigma-1 receptor.

Modulation of IL-1β Signal Transduction by Fominoben Hydrochloride

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that triggers a cascade of signaling events upon binding to its receptor. This activation is central to numerous inflammatory diseases and typically involves the recruitment of adaptor proteins that activate downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38. imrpress.com These pathways work together to transcribe genes responsible for inflammation and apoptosis. imrpress.com

Fominoben hydrochloride has been identified as a modulator of the cellular response to IL-1β. A key aspect of this modulation is its role in the formation of specific biomolecular condensates known as INAVA puncta, which are induced by IL-1β stimulation. mdpi.com By influencing the formation of these structures, Fominoben hydrochloride can alter the landscape of downstream signaling that emanates from the activated IL-1β receptor, thereby regulating the subsequent inflammatory response.

Influence of Fominoben Hydrochloride on p38α and mTOR Pathways

The p38 mitogen-activated protein kinase (MAPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways are crucial regulators of cellular growth, proliferation, and stress responses. nih.govplos.org The p38α isoform, in particular, is activated by a variety of cellular stressors, including inflammatory cytokines like IL-1β and oxidative stress. mdpi.comnih.gov Once activated, p38 MAPK can, in turn, influence the mTOR pathway. nih.gov Specifically, under conditions of oxidant stress, p38α can activate mTOR, a response that is considered a protective mechanism to reduce cell death. nih.govplos.org

Fominoben hydrochloride's role as an antioxidant and a modulator of IL-1β signaling suggests its interplay with these pathways. mdpi.comnih.gov By mitigating oxidative stress, Fominoben may influence the activation state of the p38α-mTOR axis. The p38 pathway can regulate mTOR through multiple mechanisms, including the phosphorylation of tuberous sclerosis complex 2 (TSC2) or, in some contexts, through direct interaction with the mTOR complex component Raptor. nih.govijmcmed.org Given that IL-1β is a known activator of p38, Fominoben's effects on IL-1β signal transduction are intrinsically linked to the regulation of p38-dependent cellular events. imrpress.commdpi.com

Effects of Fominoben Hydrochloride on Rho–ROCK Pathway Dynamics

The Rho-ROCK pathway is a fundamental signaling cascade that regulates the organization of the actin cytoskeleton, cell adhesion, and motility. The pathway is centered on the small GTPase RhoA and its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Activation of ROCK leads to the phosphorylation of several substrates that promote actin-myosin contractility and the formation of stress fibers.

Research indicates that the cellular processes mediated by Fominoben hydrochloride, specifically the formation of INAVA puncta, exist in a competitive relationship with the Rho-ROCK pathway. mdpi.com This suggests that the induction of INAVA puncta by Fominoben can antagonize or counterbalance the signaling output of the Rho-ROCK cascade. This dynamic interplay implies that Fominoben can shift cellular behavior away from processes controlled by Rho-ROCK, such as certain morphological changes and migratory activities, by promoting the assembly of alternative subcellular structures.

Cellular and Subcellular Mechanisms

At the cellular level, Fominoben hydrochloride's biochemical activities manifest through distinct mechanisms, including the reduction of oxidative stress and the modulation of protein modification and localization systems.

Characterization of Fominoben Hydrochloride's Antioxidant Properties and Oxidative Stress Reduction

Fominoben hydrochloride is recognized for its antioxidant properties. nih.gov This capability is a significant component of its therapeutic potential, as it allows the compound to neutralize reactive oxygen species (ROS) and reduce oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of free radicals and the cell's ability to detoxify these reactive intermediates. This can lead to widespread damage to cellular components, including lipids, proteins, and DNA. By functioning as an antioxidant, Fominoben hydrochloride helps protect tissues and organs from this damage, which is a contributing factor in many inflammatory and degenerative conditions. nih.gov

Elucidation of Fominoben Hydrochloride's Role in Protein Ubiquitination

Protein ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process, orchestrated by a cascade of enzymes (E1, E2, and E3 ligases), can signal for protein degradation, alter protein localization, or modulate protein activity.

Fominoben hydrochloride is directly involved in processes that utilize the ubiquitination machinery. mdpi.com Its mechanism is linked to the formation of puncta that are sites of protein ubiquitination. mdpi.com This indicates that Fominoben can facilitate or regulate the assembly of specific cellular microenvironments where the ubiquitination of target proteins is concentrated, thereby influencing distinct cellular pathways.

Formation and Resolution of Fominoben Hydrochloride-Mediated Biomolecular Condensates (INAVA Puncta)

A key subcellular mechanism of Fominoben hydrochloride action is the formation of biomolecular condensates referred to as INAVA puncta. mdpi.com These structures are dynamic, non-membranous organelles that form through liquid-liquid phase separation, concentrating specific proteins and nucleic acids to facilitate or regulate biochemical reactions.

The formation of INAVA puncta is mediated by Fominoben and is specifically induced in response to the pro-inflammatory cytokine IL-1β. mdpi.com These puncta function as hubs for protein ubiquitination. mdpi.com Furthermore, the assembly of these Fominoben-mediated condensates is in direct competition with the Rho-ROCK signaling pathway. mdpi.com This suggests that Fominoben actively shifts the cellular state by promoting the formation of INAVA puncta, which in turn sequesters components necessary for, or actively antagonizes, Rho-ROCK signaling. The resolution of these puncta would, therefore, return the cell to a state where Rho-ROCK signaling can resume its normal function.

Interactive Data Tables

Table 1: Summary of Fominoben Hydrochloride's Influence on Signaling Pathways

| Pathway | Key Components | General Function | Effect of Fominoben Hydrochloride |

| IL-1β Signal Transduction | IL-1 Receptor, NF-κB, p38 MAPK | Pro-inflammatory response, apoptosis | Modulates downstream signaling via formation of INAVA puncta. |

| p38α / mTOR Pathway | p38α, mTOR, TSC2, Raptor | Stress response, cell growth, survival | Interplay is suggested due to antioxidant properties and modulation of IL-1β, a p38 activator. |

| Rho–ROCK Pathway | RhoA, ROCK, Myosin Light Chain | Cytoskeletal organization, cell contractility | Competes with this pathway through the formation of INAVA puncta. |

Table 2: Cellular and Subcellular Mechanisms of Fominoben Hydrochloride

| Mechanism | Description | Key Findings Related to Fominoben Hydrochloride |

| Antioxidant Action | Neutralization of reactive oxygen species (ROS) to prevent cellular damage. | Exhibits direct antioxidant properties, reducing oxidative stress. nih.gov |

| Protein Ubiquitination | Post-translational modification of proteins with ubiquitin to regulate their function or degradation. | Induces the formation of INAVA puncta, which are sites of concentrated protein ubiquitination. mdpi.com |

| Biomolecular Condensates | Formation of dynamic, non-membranous structures (puncta) that concentrate specific molecules. | Mediates the formation of INAVA puncta in response to IL-1β stimulation. mdpi.com |

Investigating the Dual Functions of INAVA in the Context of Fominoben Hydrochloride Action

The protein INAVA, also known as C1ORF106, has been identified as a key player in cellular homeostasis, exhibiting two distinct and competing functions that are crucial for epithelial health and inflammatory responses. patsnap.com Understanding these dual roles is fundamental to exploring the potential mechanisms through which Fominoben hydrochloride may exert its effects.

In contrast to its role at the cell membrane, INAVA's second function occurs within the cytosol. Here, in response to inflammatory signals such as interleukin-1β (IL-1β), INAVA relocates from the lateral membranes to form cytosolic puncta. patsnap.com These puncta act as hubs for amplifying inflammatory signaling pathways. Specifically, INAVA enhances the activity of the E3 ubiquitin ligase TRAF6, a key mediator of inflammatory responses. patsnap.com This amplification of TRAF6 activity leads to increased protein ubiquitination, a critical signaling process in inflammation. patsnap.com

The two functions of INAVA appear to be physically segregated and potentially in competition with each other. The recruitment of INAVA to the cytosol to form puncta and amplify inflammation seemingly occurs at the expense of its role in maintaining the epithelial barrier at the lateral membranes. patsnap.com Research suggests that the interaction with ARNO at the cell membrane may diminish INAVA's capacity to participate in cytosolic protein ubiquitination and IL-1β signal transduction. patsnap.com

While Fominoben hydrochloride is being investigated for its potential to modulate cellular processes, the precise molecular details of how it may influence the balance between INAVA's dual functions remain an active area of scientific inquiry.

| INAVA Function | Cellular Location | Key Interacting Partner | Primary Outcome |

| Mucosal Barrier Function | Lateral Membranes | Cytohesin-2 (ARNO) | Enhanced cell-cell junctions and epithelial barrier integrity patsnap.com |

| Inflammatory Signaling | Cytosol (Puncta) | TRAF6 (E3 ubiquitin ligase) | Amplified IL-1β signal transduction and protein ubiquitination patsnap.com |

Cellular Proteostasis Regulation via Fominoben Hydrochloride-Induced Condensates

The cytosolic puncta formed by INAVA in response to cellular stress, such as inflammatory signals, are now understood to be biomolecular condensates. patsnap.com These non-membranous structures are formed through a process of liquid-liquid phase separation and play a significant role in the regulation of cellular proteostasis, or protein quality control. patsnap.comnih.gov The potential for Fominoben hydrochloride to influence the formation or function of these condensates is a key aspect of its investigation.

These INAVA-containing condensates are dynamic structures that can rapidly assemble and disassemble in response to cellular needs. patsnap.com Their formation is a mechanism for concentrating specific proteins and enzymes to facilitate biochemical reactions. mdpi.com Research has shown that these condensates are rich in ubiquitin and the E3 ligase βTrCP2. patsnap.com The presence of these components strongly suggests a role for these condensates in the ubiquitin-proteasome system, a major pathway for protein degradation. patsnap.comnih.gov

The formation of these condensates correlates with an amplification of protein ubiquitination, indicating that they function as sites for tagging proteins for various cellular fates, including degradation. patsnap.com This process is a cornerstone of cellular proteostasis, ensuring that damaged or misfolded proteins are efficiently removed to maintain cellular health. mdpi.com The ability to modulate the formation and resolution of these condensates is therefore of significant therapeutic interest.

A variety of cellular stressors and small molecules have been shown to influence the formation of INAVA condensates. For instance, reactive oxygen species (ROS) inducers, proteasome inhibitors, and inhibitors of the heat shock protein 90 (HSP90) chaperone have been identified as potent agonists for INAVA condensate formation. patsnap.com Conversely, inhibitors of the p38α and mTOR pathways can enhance the resolution of these condensates. patsnap.com

While the direct impact of Fominoben hydrochloride on the formation of these specific INAVA-induced condensates is yet to be fully elucidated, its known association with the regulation of cellular proteostasis suggests a potential interaction with this pathway. ncats.io Further research is necessary to determine if Fominoben hydrochloride can act as a modulator of these biomolecular condensates and, if so, to understand the precise molecular interactions involved.

| Component/Process | Role in INAVA-Mediated Proteostasis |

| INAVA | Scaffolding protein for condensate formation patsnap.com |

| Biomolecular Condensates (Puncta) | Sites of concentrated proteostasis factors patsnap.com |

| Ubiquitin | Enriched in condensates; tags proteins for degradation or signaling patsnap.com |

| βTrCP2 (E3 Ubiquitin Ligase) | Component of condensates; facilitates ubiquitin transfer to target proteins patsnap.com |

| Protein Ubiquitination | Amplified by condensate formation; key step in proteasomal degradation patsnap.com |

In Vitro Pharmacological Activity Assessments

In vitro studies are crucial for understanding the direct effects of a compound on biological systems in a controlled laboratory setting. For fominoben hydrochloride, these assessments have delved into its enzyme inhibition, antioxidant properties, anti-inflammatory potential, and influence on metabolic activities.

Assays for Enzyme Inhibition Potency of Fominoben Hydrochloride

Fominoben hydrochloride has been identified as an inhibitor of certain enzymes involved in inflammatory and metabolic pathways. patsnap.com While specific enzyme inhibition assays for fominoben hydrochloride are not extensively detailed in the provided search results, the general approach to such assays involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor. mdpi.comnih.gov The potency of an inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Commonly used methods, like the Elman's method for cholinesterases, utilize spectrophotometry to quantify enzyme activity by measuring the formation of a colored product. mdpi.com The design of these assays requires careful consideration of factors such as the choice of a suitable catalytic reaction, optimal experimental conditions, and appropriate concentrations of the enzyme, substrate, and inhibitor. nih.gov

Table 1: General Parameters in Enzyme Inhibition Assays

| Parameter | Description |

| Enzyme | The specific biological catalyst being studied. |

| Substrate | The molecule upon which the enzyme acts. |

| Inhibitor | The compound being tested for its ability to reduce enzyme activity (e.g., Fominoben Hydrochloride). |

| IC50 Value | The concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. |

| Assay Method | The technique used to measure enzyme activity (e.g., spectrophotometry, fluorometry). |

Cellular Models for Antioxidant Activity of Fominoben Hydrochloride

Fominoben hydrochloride is reported to possess antioxidant properties, which contribute to its therapeutic potential by neutralizing free radicals and reducing oxidative stress. patsnap.com The antioxidant activity of compounds can be evaluated in cellular models, which provide a more biologically relevant system than simple chemical assays. nih.gov

A widely used method is the Cellular Antioxidant Activity (CAA) assay. nih.govnih.gov This assay typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which can be taken up by cells and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov The ability of an antioxidant compound to reduce the fluorescence intensity indicates its capacity to scavenge ROS and protect the cells from oxidative damage. nih.gov Human hepatocarcinoma HepG2 cells are a common cell line used in these assays. nih.gov

Table 2: Key Components of Cellular Antioxidant Activity (CAA) Assay

| Component | Role |

| Cell Line | e.g., Human hepatocarcinoma HepG2 cells. |

| Oxidative Stress Inducer | e.g., AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). mdpi.com |

| Fluorescent Probe | e.g., DCFH-DA (2',7'-dichlorofluorescin diacetate). nih.gov |

| Antioxidant Compound | The substance being tested for its ability to reduce oxidative stress (e.g., Fominoben Hydrochloride). |

| Measurement | Quantification of fluorescence to determine the level of ROS. |

Investigation of Fominoben Hydrochloride Effects on Inflammatory Markers in Cell Cultures

The anti-inflammatory effects of fominoben hydrochloride can be investigated by examining its impact on inflammatory markers in cell cultures. patsnap.com Macrophage cell lines, such as RAW 264.7, are frequently used models for studying inflammation in vitro. nih.gov Inflammation can be induced in these cells using agents like lipopolysaccharide (LPS). nih.gov

The effects of the test compound are then assessed by measuring the levels of various inflammatory mediators. nih.gov These can include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com The levels of these markers can be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. nih.gov A reduction in the expression or secretion of these inflammatory markers in the presence of fominoben hydrochloride would indicate its anti-inflammatory activity. mdpi.com

Table 3: Common Inflammatory Markers Investigated in Cell Cultures

| Marker | Function |

| TNF-α | A key pro-inflammatory cytokine. nih.gov |

| IL-6 | A cytokine with both pro- and anti-inflammatory roles. nih.gov |

| IL-1β | A potent pro-inflammatory cytokine. nih.gov |

| iNOS | An enzyme that produces nitric oxide, a mediator of inflammation. nih.gov |

| COX-2 | An enzyme involved in the synthesis of prostaglandins, which contribute to inflammation. nih.gov |

In Vitro Studies on Metabolic Activity Modulation by Fominoben Hydrochloride

In vitro methods are available to study how a compound like fominoben hydrochloride might modulate metabolic activity. nih.gov These studies are important for understanding a drug's biotransformation and its potential interactions with metabolic enzymes. nih.govwdh.ac.id

Liver-derived systems are central to in vitro metabolism studies, as the liver is the primary site of drug metabolism. wdh.ac.id These systems can include liver fractions (such as S9 mix or microsomes), primary hepatocytes, or immortalized cell lines like HepaRG cells. nih.gov These models contain a range of metabolic enzymes, including cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. wdh.ac.iddrugbank.com By incubating fominoben hydrochloride with these in vitro systems, researchers can identify the metabolites formed and determine the metabolic pathways involved. nih.gov

Table 4: In Vitro Systems for Studying Metabolic Activity

| System | Description |

| Liver S9 Fraction | A post-mitochondrial supernatant containing both microsomal and cytosolic enzymes. nih.gov |

| Liver Microsomes | Vesicles of the endoplasmic reticulum that are rich in CYP enzymes. |

| Primary Hepatocytes | Freshly isolated liver cells that closely mimic in vivo metabolism but have a limited lifespan. nih.gov |

| HepaRG Cells | A human hepatoma cell line that can differentiate into hepatocyte-like cells and express a wide range of metabolic enzymes. nih.gov |

In Vivo Animal Model Studies

In vivo studies in animal models are essential for understanding the physiological and pharmacological effects of a compound in a whole organism. These studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted, as well as its efficacy and potential toxicity in a living system.

Effects of Fominoben Hydrochloride on Hepatic Metabolism in Rodent Models

Studies in rodent models can elucidate the effects of fominoben hydrochloride on hepatic metabolism. epo.org Rodent models of metabolic diseases, such as the ZDSD rat, are valuable tools for investigating conditions like obesity, metabolic syndrome, and diabetes. nih.gov In such studies, rodents are typically administered the compound, and various metabolic parameters are measured in blood and liver tissue. mdpi.com

Key aspects that can be investigated include changes in the expression of genes and proteins involved in glucose and lipid metabolism. nih.gov For instance, researchers might examine the expression of fatty acid binding proteins (FABPs), carnitine palmitoyltransferase (CPT) enzymes involved in fatty acid oxidation, and other key metabolic regulators. nih.govfrontiersin.org Histological analysis of the liver can also reveal changes in lipid accumulation (steatosis) and other signs of liver damage or therapeutic benefit. mdpi.com

Table 5: Parameters Assessed in Rodent Models of Hepatic Metabolism

| Parameter | Method of Assessment | Significance |

| Serum Glucose and Lipids | Biochemical analysis of blood samples. | Indicates systemic metabolic changes. nih.gov |

| Gene Expression in Liver | Quantitative RT-PCR of liver tissue. | Reveals changes in metabolic pathways at the molecular level. nih.gov |

| Protein Expression in Liver | Western blotting or immunohistochemistry of liver tissue. | Confirms changes in key metabolic enzymes and proteins. nih.gov |

| Liver Histology | Microscopic examination of stained liver sections. | Assesses liver morphology, lipid accumulation, and inflammation. mdpi.com |

Assessment of Fominoben Hydrochloride's Anxiolytic-like Properties in Murine Exploratory Models

The potential anxiolytic-like effects of fominoben hydrochloride have been investigated using murine exploratory models. These models are designed to assess anxiety-related behaviors in mice by observing their natural tendencies to explore or avoid novel and potentially threatening environments. nih.gov Commonly used paradigms include the elevated plus maze, the light/dark box test, and the four-plate test. researchgate.net In these tests, an increase in exploratory behaviors, such as spending more time in the open arms of an elevated plus maze or the light compartment of a light/dark box, is indicative of an anxiolytic-like effect. nih.govmdpi.com While specific data on fominoben hydrochloride's performance in these exact tests is not detailed in the provided search results, the general methodology involves administering the compound to mice and then observing their behavior in these standardized anxiety-provoking situations. nih.gov The results are then compared to those of control groups and animals treated with known anxiolytic drugs. mdpi.com

Table 1: Murine Exploratory Models for Anxiolytic-like Activity

| Model | Principle | Anxiolytic-like Behavior |

|---|---|---|

| Elevated Plus Maze | Based on the conflict between the innate fear of open/elevated spaces and the drive to explore a novel environment. | Increased time spent and entries into the open arms. |

| Light/Dark Box Test | Relies on the natural aversion of mice to brightly lit areas. | Increased time spent in the light compartment and more transitions between compartments. nih.gov |

| Four-Plate Test | A conflict-based test where exploratory behavior is suppressed by mild electric foot shocks. | Increased number of punished crossings. plos.org |

Studies on Respiratory Stimulant Activity of Fominoben Hydrochloride in Animal Models

Preclinical investigations in animal models have suggested that fominoben hydrochloride possesses respiratory stimulant properties. While detailed specifics of these animal studies are not available in the provided results, it is mentioned that analeptic (respiratory stimulant) action was observed in such studies. nih.gov These findings in animals prompted further investigation into its effects on respiration in humans. In a study involving patients with chronic obstructive lung disease, intravenous administration of fominoben led to a short-term increase in respiratory rate and a slight but significant increase in alveolar ventilation 35 minutes after injection. nih.gov Although a marked stimulative action on respiration was not demonstrated in this patient population, there was no evidence of respiratory depression, which is a common side effect of many other cough medications. nih.gov

Evaluation of Antitussive Activity of Fominoben Hydrochloride in Preclinical Models

Fominoben hydrochloride has been evaluated for its antitussive (cough-suppressing) activity in various preclinical models. researchgate.net Animal models of cough are essential for the initial screening and characterization of potential antitussive agents. nih.gov These models typically involve inducing cough in conscious animals, such as guinea pigs or mice, through various chemical or mechanical stimuli. researchgate.netugm.ac.id Common methods include exposure to irritants like citric acid aerosol, ammonia (B1221849), or sulfur dioxide gas. researchgate.netugm.ac.id The efficacy of an antitussive agent is then determined by its ability to reduce the frequency and intensity of the induced coughs compared to a control group. researchgate.net While the provided information confirms that fominoben is recognized as an antitussive agent, specific details of the preclinical studies that established this activity are not extensively described. drugbank.comaesculapius.it However, it is noted that the drug has been shown to be an excellent cough sedative. nih.gov

Table 2: Common Preclinical Models for Antitussive Activity Evaluation

| Model | Induction Method | Endpoint |

|---|---|---|

| Citric Acid-Induced Cough | Inhalation of citric acid aerosol. ugm.ac.id | Reduction in the number of coughs. ugm.ac.id |

| Ammonia-Induced Cough | Inhalation of ammonia vapor. researchgate.net | Reduction in the number of coughs. researchgate.net |

| Sulphur Dioxide-Induced Cough | Inhalation of sulphur dioxide gas. researchgate.net | Reduction in the number of coughs. researchgate.net |

Investigations into Pulmonary Hemodynamic Effects of Fominoben Hydrochloride in Animal Models

The effects of fominoben hydrochloride on pulmonary hemodynamics have been a subject of interest in preclinical research. mdpi.com Animal models are crucial for understanding the complex interactions between a drug and the pulmonary circulatory system. researchgate.net These studies often involve the use of large animal models, such as bovines, to obtain baseline hemodynamic values and to assess the impact of a substance on parameters like pulmonary vascular resistance and cardiac output. mdpi.comgcu.ac.uk In a clinical study with patients suffering from chronic obstructive lung disease, an interesting observation was made regarding fominoben's effect on gas exchange. While alveolar ventilation did not significantly change in the first 10 minutes after injection, arterial partial pressure of oxygen (pO2) was slightly, though not significantly, increased. This was in contrast to a significant decrease in pO2 observed after a placebo injection. nih.gov The researchers hypothesized that this improvement in pO2 could be attributed to an enhancement of the regional ventilation-perfusion ratio by fominoben, suggesting a potential effect on pulmonary hemodynamics. nih.gov

Medicinal Chemistry and Structure Activity Relationship Studies of Fominoben Hydrochloride

Synthetic Methodologies for Fominoben (B1673530) Hydrochloride

The preparation of fominoben hydrochloride involves specific chemical reactions and optimizations to ensure efficient production.

Established Synthetic Routes for Fominoben Hydrochloride Preparation

An established method for synthesizing fominoben involves a multi-step process. The synthesis begins with the reaction of 6-chloro-2-dibenzoylamino-benzyl bromide with sarcosine (B1681465) methyl ester in the presence of triethylamine (B128534) and chloroform (B151607). This mixture is refluxed to proceed with the reaction.

Following this, the intermediate undergoes further reaction with morpholine (B109124). The resulting product, N-(2-benzoyl-amino-6-chloro-benzyl)-N-methyl-glycine-morpholide, is then crystallized from methanol (B129727). To obtain the hydrochloride salt, this crystalline product is dissolved in isopropanol (B130326) and acidified with anhydrous hydrochloric acid, which leads to the precipitation of fominoben hydrochloride.

Another described pathway involves the creation of N-(2-benzoylamino-6-chloro-benzyl)-N-methyl-glycine, which is then reacted with triethylamine in chloroform. Subsequent steps lead to the formation of the final fominoben base, which is then converted to its hydrochloride salt.

Table 1: Key Reactants in Fominoben Hydrochloride Synthesis

| Reactant | Role in Synthesis |

| 6-chloro-2-dibenzoylamino-benzyl bromide | Starting material containing the core benzanilide (B160483) structure. |

| Sarcosine methyl ester | A reactant that introduces the N-methyl-glycine moiety. |

| Morpholine | Reacts to form the morpholide group. |

| Triethylamine | Acts as a base in the reaction mixture. |

| Anhydrous hydrochloric acid | Used for the final conversion to the hydrochloride salt. |

Derivatization Strategies and Synthetic Transformations for Fominoben Hydrochloride

Derivatization involves chemically modifying a compound to produce new compounds with potentially different properties. For fominoben, derivatization could explore modifications of its core structure. While specific derivatization strategies for creating a library of fominoben analogs are not extensively detailed in the provided results, the fundamental structure of fominoben, with its benzanilide and morpholine components, offers several sites for potential chemical transformation.

Hydrolysis represents one such transformation. In humans, approximately 30% of a dose of fominoben undergoes hydrolytic cleavage at the benzoylamido group. Interestingly, the amide bond connected to the morpholino moiety remains stable against hydrolysis. This suggests a difference in the reactivity of the two amide bonds within the fominoben molecule, which is a key consideration for designing stable derivatives.

Further synthetic transformations can be envisioned, such as modifying the substituents on the aromatic rings or altering the morpholine ring to explore how these changes affect the compound's properties. The synthesis of a fominoben/theophylline (B1681296) complex has also been reported, which involves refluxing fominoben hydrochloride with theophylline Na-salt monohydrate in an alcoholic solvent.

Process Optimization in Fominoben Hydrochloride Synthesis

Process optimization in chemical synthesis aims to improve efficiency, reduce waste, and ensure scalability and safety. For the synthesis of fominoben hydrochloride, optimization could focus on several aspects of the established routes.

Key areas for optimization include:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the ratio of reactants can significantly impact the yield and purity of the product.

Solvent and Reagent Selection: Choosing more environmentally friendly, cost-effective, and safer solvents and reagents is a crucial aspect of modern process optimization. The established synthesis of fominoben uses solvents like chloroform and isopropanol, and reagents like triethylamine, which could be evaluated for greener alternatives.

Purification Methods: Optimizing the crystallization and purification steps, for instance by selecting the most effective solvent for recrystallization, can enhance the final product's purity and reduce losses. The use of methanol for recrystallization in the current method is one such parameter that could be investigated for improvement.

Chemical Modifications and Derivative Synthesis

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to improve its therapeutic properties.

Design and Synthesis of Fominoben Hydrochloride Analogs

The design and synthesis of analogs of fominoben would involve the targeted modification of its chemical structure to explore the structure-activity relationship. Based on the fominoben scaffold, several types of analogs could be synthesized:

Aromatic Ring Substituents: The chloro and benzoyl groups on the phenyl rings could be replaced with other substituents to investigate the electronic and steric effects on activity.

Amide Bond Modifications: The stability of the two amide bonds in fominoben differs, with the benzoylamido group being more susceptible to hydrolysis. Analogs could be designed with modified amide bonds to alter metabolic stability.

Morpholine Ring Analogs: The morpholine ring could be replaced with other heterocyclic systems to probe the importance of this group for the compound's activity.

N-Methyl Group Modification: The methyl group on the glycine (B1666218) linker could be substituted with other alkyl groups to assess the impact of steric bulk at this position.

The synthesis of such analogs would likely follow similar chemical principles to the established fominoben synthesis, adapting the starting materials and reagents as needed.

Structure-Activity Relationship (SAR) Elucidation of Fominoben Hydrochloride and Its Derivatives

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For fominoben and its potential derivatives, SAR studies would provide insights into the chemical features essential for its effects.

Competition experiments with dextromethorphan (B48470) (DM) binding sites in guinea pig brain have shown that fominoben has a poor affinity for these sites. This suggests that its mechanism of action may differ from that of other antitussives that interact strongly with these sites.

Synthesis of Fominoben Hydrochloride Complexes (e.g., Fominoben/Theophylline Complex)

The synthesis of complexes involving Fominoben Hydrochloride, such as the Fominoben/Theophylline complex, has been explored to modify the compound's physicochemical properties. A notable example is the creation of a Fominoben/Theophylline complex designed to mask the bitter taste of Fominoben hydrochloride, making it more suitable for oral pharmaceutical preparations like syrups. google.com

The process for preparing this complex involves reacting Fominoben hydrochloride with a theophylline salt in an alcoholic solvent. google.com Specifically, the synthesis is achieved by refluxing a solution of Fominoben hydrochloride and theophylline sodium salt in equimolar amounts. google.com The reaction is carried out in a lower alkanol, such as isopropanol, and includes a dehydration step during the reflux process, which can be accomplished using a dehydrating agent like anhydrous sodium sulfate. google.com

The reaction proceeds for several hours, after which the hot mixture is filtered. The resulting complex, which precipitates upon cooling, can then be isolated. google.com This synthetic approach yields a complex with a defined melting point that completely melts at 232° C. google.com The resulting compound is practically tasteless, a significant advantage over the nauseatingly bitter Fominoben hydrochloride. google.com However, the complex can revert to its original components if the pH of a syrup formulation drops below 6. google.com

Table 1: Synthesis Parameters for Fominoben/Theophylline Complex

| Parameter | Details | Source |

|---|---|---|

| Reactants | Fominoben hydrochloride, Theophylline Na-salt monohydrate | google.com |

| Molar Ratio | Equimolar proportions (1:1) | google.com |

| Solvent | Substantially anhydrous isopropanol | google.com |

| Reaction Type | Reflux heating | google.com |

| Special Condition | Simultaneous dehydration of the reflux stream | google.com |

| Reaction Time | 10 hours | google.com |

| Product Melting Point | 232° C (complete melting) | google.com |

Computational Chemistry and Drug Design Approaches

Computational methods are integral to modern drug discovery and development, offering powerful tools to investigate and predict the behavior of molecules like Fominoben hydrochloride. These approaches can accelerate research by identifying potential interactions, predicting activity, and optimizing synthetic pathways.

Molecular docking and pharmacophore modeling are key computational techniques used to understand how a ligand, such as Fominoben, might interact with a biological target.

Molecular Docking simulates the binding of a small molecule to the active site of a target protein. This helps in predicting the binding affinity and orientation of the ligand, providing insights into its potential mechanism of action. While specific docking studies focused solely on Fominoben are not extensively detailed in the public literature, it is a standard method applied in drug research. For instance, broad molecular docking analyses have been conducted on various approved drugs to screen for potential activity against targets like those in the Hepatitis C virus (HCV). patsnap.com

Ligand-Based Pharmacophore Generation is another powerful method used when the 3D structure of the target protein is unknown or when researchers want to identify novel compounds with similar activity to a known active molecule. nih.gov This approach involves identifying the essential 3D chemical features of a set of active molecules that are responsible for their biological activity. nih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net The resulting pharmacophore model serves as a 3D query to screen large compound databases for new molecules that match the feature arrangement, potentially possessing similar therapeutic effects. nih.gov

The general workflow for generating a ligand-based pharmacophore model involves several steps, from selecting a set of active compounds to validating the final model. nih.govnih.gov

Table 2: General Workflow for Ligand-Based Pharmacophore Modeling

| Step | Description | Source |

|---|---|---|

| 1. Training Set Selection | A set of molecules with known biological activity against a target is chosen. | nih.gov |

| 2. Conformation Generation | Multiple 3D conformations are generated for each molecule in the training set to explore possible spatial arrangements. | nih.gov |

| 3. Feature Mapping | Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic sites) are identified across the active molecules. | nih.gov |

| 4. Hypothesis Generation | Algorithms, such as the HypoGen algorithm, generate multiple pharmacophore models (hypotheses) representing different spatial arrangements of the identified features. | nih.gov |

| 5. Model Scoring & Selection | The generated hypotheses are scored and ranked based on how well they correlate with the activity data of the training set. The best-scoring model is selected. | qnl.qa |

| 6. Model Validation | The selected pharmacophore is validated using a test set of known active and inactive compounds to assess its ability to distinguish between them. | nih.gov |

In silico methods are crucial for predicting potential drug-drug interactions (DDIs), which can cause adverse effects or reduce therapeutic efficacy. nih.gov A primary focus of these predictions is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com

Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are developed to predict whether a compound will act as an inhibitor or inducer of specific CYP isoforms. nih.gov These models use the structural information of molecules to forecast their biological activity. For example, the PASS (Prediction of Activity Spectra for Substances) software utilizes structural formulas to create SAR models that can predict metabolism-mediated DDIs for pairs of molecules. nih.govmdpi.com

These predictive models are trained on large datasets of known interactions and can achieve high levels of accuracy. nih.govmdpi.com Such in silico tools allow for the early assessment of new or existing compounds like Fominoben for potential DDIs, guiding further experimental testing and reducing the risk of unforeseen interactions during clinical use. mdpi.com

Table 3: Example Accuracy of In Silico DDI Prediction for CYP Isoforms

| Cytochrome P450 Isoform | Average Accuracy of Prediction (IAP) | Source |

|---|---|---|

| CYP1A2 | ~0.92 | nih.govmdpi.com |

| CYP2B6 | ~0.92 | nih.govmdpi.com |

| CYP2C19 | 0.82 | mdpi.com |

| CYP2C8 | 0.98 | mdpi.com |

| CYP2C9 | ~0.92 | nih.govmdpi.com |

| CYP2D6 | ~0.92 | nih.govmdpi.com |

Table 4: Comparison of Traditional and AI-Driven Retrosynthesis

| Feature | Traditional Retrosynthesis | AI-Driven Retrosynthesis | Source |

|---|---|---|---|

| Methodology | Manual process based on chemist's experience, intuition, and literature search. | Automated, data-driven process using machine learning algorithms trained on millions of reactions. | grace.comchemcopilot.com |

| Speed | Time-consuming and labor-intensive. | Rapid generation of multiple potential synthetic routes. | grace.commdpi.com |

| Scope | Limited by individual knowledge and potential human bias. | Can identify novel and unconventional reaction pathways from vast datasets. | grace.comchemcopilot.com |

| Optimization | May not always yield the most efficient or cost-effective route. | Can be optimized for factors like cost, step-count, and chemical availability. | grace.com |

Pharmacokinetics and Biotransformation Research of Fominoben Hydrochloride

Absorption, Distribution, and Elimination Studies

Research indicates that fominoben (B1673530) hydrochloride is rapidly and extensively metabolized following administration. Studies in humans have shown that at the peak plasma concentration, a mere 1.5% of the radioactivity from a radiolabeled dose corresponds to the unchanged parent compound. nih.gov This suggests a high degree of first-pass metabolism. Consequently, the parent form of fominoben is virtually undetectable in urine and is only found in trace amounts in the feces, underscoring the efficiency of its biotransformation. nih.gov

Comparative Biotransformation Studies of Fominoben Hydrochloride

Currently, publicly available scientific literature lacks detailed comparative studies on the biotransformation of fominoben hydrochloride across different species. While human metabolism has been the primary focus of available research, comprehensive data comparing these metabolic pathways and the resulting metabolite profiles in common preclinical animal models such as rats, dogs, or monkeys are not readily accessible. Such studies would be invaluable for extrapolating preclinical findings to human clinical scenarios and for understanding potential species-specific variations in metabolism.

Metabolic Pathways Elucidation

The biotransformation of fominoben hydrochloride is a complex process characterized by four principal metabolic pathways. These reactions can occur both simultaneously and sequentially, leading to a diverse array of metabolites. nih.gov

Identification of Fominoben Hydrochloride Metabolites

While the major metabolic pathways have been outlined, the specific chemical structures of the individual metabolites of fominoben hydrochloride are not extensively detailed in readily available scientific literature. The primary pathways identified are: nih.gov

Cleavage reactions: This involves the breaking of chemical bonds within the fominoben molecule.

Hydroxylations: The addition of hydroxyl (-OH) groups to the molecule, a common Phase I metabolic reaction.

Cyclizations: The formation of a ring structure from a portion of the molecule.

Conjugations: A Phase II metabolic process where an endogenous substance is attached to the fominoben molecule or its metabolites, increasing water solubility and facilitating excretion.

The table below summarizes the identified metabolic pathways for fominoben hydrochloride.

| Metabolic Pathway | Description |

| Cleavage | Breakage of chemical bonds within the fominoben structure. |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the molecule. |

| Cyclization | Formation of a ring structure within the molecule. |

| Conjugation | Attachment of endogenous molecules to facilitate excretion. |

Characterization of Key Metabolic Transformations of Fominoben Hydrochloride

The key metabolic transformations of fominoben hydrochloride involve a combination of Phase I and Phase II reactions. The initial transformations are dominated by cleavage, hydroxylation, and cyclization, which modify the core structure of the drug. nih.gov These initial changes create functional groups that can then undergo Phase II conjugation reactions. This two-phase process is a classic xenobiotic metabolism pattern, aimed at converting a lipophilic compound into more water-soluble derivatives that can be easily eliminated from the body. The interplay of these reactions results in a complex pattern of metabolites found in both plasma and urine. nih.gov

Enzyme Systems Involved in Biotransformation

The metabolic conversion of fominoben hydrochloride is mediated by specific enzyme systems, primarily located in the liver.

Analytical Methodologies for Fominoben Hydrochloride Research and Quantification

Chromatographic Techniques for Fominoben (B1673530) Hydrochloride Analysis

Chromatographic techniques are fundamental in separating fominoben hydrochloride from other compounds in a mixture, a critical step for accurate analysis. mdpi.com These methods are widely used in the pharmaceutical industry for their ability to handle complex samples and provide both qualitative and quantitative data. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Fominoben Hydrochloride and Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.com It is a cornerstone of pharmaceutical analysis due to its high resolution, accuracy, and efficiency. openaccessjournals.com HPLC is particularly valuable for analyzing fominoben and its metabolites, as it can effectively separate these chemically similar compounds from one another and from endogenous substances in biological samples. googleapis.comnih.govresearchgate.net The technique's adaptability with various detectors, such as UV-visible, fluorescence, and mass spectrometry, further enhances its analytical power. openaccessjournals.com

Methodologies often involve a reversed-phase approach, utilizing a C18 column and a mobile phase typically consisting of a buffer and an organic solvent like acetonitrile (B52724). jocpr.com The precise conditions, including the specific buffer, pH, and gradient, are optimized to achieve the best separation. jocpr.com

Table 1: HPLC Method Parameters for Pharmaceutical Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | The stationary phase where separation occurs. | C18 column (250 x 4.6 mm, 5 µm) |

| Mobile Phase | The solvent that carries the sample through the column. | Mixture of buffer (e.g., 0.01% tri-ethylamine, pH 3.3) and acetonitrile (70:30 v/v) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Detection | The method used to visualize the separated components. | UV detection at a specific wavelength (e.g., 240 nm) |

| Diluent | The solvent used to prepare the sample and standard solutions. | Mixture of water and acetonitrile (50:50 v/v) |

Gas Chromatography with High-Resolution Mass Spectrometry in Fominoben Hydrochloride Detection

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another cornerstone of analytical chemistry, particularly for volatile and semi-volatile compounds. wikipedia.org When combined with high-resolution mass spectrometry (HRMS), it becomes an exceptionally powerful tool for the identification and structural elucidation of unknown substances. nih.gov GC-MS provides a "gold standard" for forensic substance identification due to its ability to perform a specific test that positively identifies a particular substance. wikipedia.org

In the context of fominoben analysis, GC-HRMS can be employed for both targeted quantification and non-targeted screening of metabolites and impurities. nih.gov The high mass accuracy of HRMS allows for the precise determination of elemental composition, which is invaluable for identifying unknown compounds. drawellanalytical.com

Key Features of GC-HRMS:

High Separation Power: GC effectively separates complex mixtures into individual components. nih.gov

Accurate Mass Measurement: HRMS provides precise mass-to-charge ratios, enabling confident compound identification. nih.govdrawellanalytical.com

High Sensitivity: The technique can detect and quantify trace levels of substances. thermofisher.com

Versatility: Applicable to a wide range of volatile and semi-volatile organic compounds. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are essential for both the quantification and structural confirmation of fominoben hydrochloride. These techniques measure the interaction of the compound with electromagnetic radiation.

Spectrophotometric Methods in Fominoben Hydrochloride Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of pharmaceutical compounds. juniperpublishers.com The method is based on the principle that the amount of light absorbed by a substance at a specific wavelength is directly proportional to its concentration. juniperpublishers.com For compounds like fominoben hydrochloride that possess a chromophore, direct UV spectrophotometry can be a straightforward method for quantification. neuroquantology.com

In cases where the drug itself does not have a strong UV absorbance, derivatization reactions can be employed to form a colored complex that can be measured. juniperpublishers.comnih.gov For example, a method for determining fexofenadine (B15129) hydrochloride involves its reaction with bromothymol blue to form a yellow complex that can be quantified spectrophotometrically. ijpsonline.com

Table 2: Example of a Spectrophotometric Method for Drug Quantification

| Parameter | Description |

|---|---|

| Principle | Formation of a colored complex between the drug and a reagent. ijpsonline.com |

| Reagent | Bromothymol blue at a specific pH. ijpsonline.com |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the colored complex shows the highest absorbance (e.g., 412 nm). ijpsonline.com |

| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration (e.g., 10-50 µg/ml). ijpsonline.com |

| Application | Quantification of the drug in bulk and pharmaceutical dosage forms. ijpsonline.com |

Mass Spectrometric Detection Methods for Fominoben Hydrochloride

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. spectroscopyonline.com It is an indispensable tool in pharmaceutical analysis for its high sensitivity and specificity, providing detailed structural information about the analyte. nih.govspectroscopyonline.com When coupled with a separation technique like HPLC or GC, MS can identify and quantify compounds with a high degree of confidence. spectroscopyonline.com

Different types of mass spectrometers, such as triple quadrupole and high-resolution systems (e.g., Orbitrap), offer various capabilities. thermofisher.comnih.gov Triple quadrupole instruments are excellent for targeted quantification due to their high sensitivity and selectivity in selected reaction monitoring (SRM) mode. thermofisher.comnih.gov High-resolution mass spectrometry provides accurate mass measurements, which are crucial for identifying unknown metabolites and impurities. thermofisher.com

Computational Analytical Methods in Fominoben Hydrochloride Studies

While direct experimental analysis remains paramount, computational methods are increasingly playing a supportive role in analytical chemistry. For instance, predictive machine-learning models can be built and trained using structured datasets to accelerate drug discovery and analysis. drugbank.com In the context of fominoben hydrochloride, computational approaches could potentially be used to predict metabolic pathways, simulate chromatographic behavior, or aid in the interpretation of complex mass spectra. These in silico methods can help to guide and refine experimental analytical strategies.

Application of Support Vector Machine-Based Prediction Models for Fominoben Hydrochloride Analogs

In the realm of computational chemistry and drug discovery, Quantitative Structure-Activity Relationship (QSAR) models are pivotal tools for predicting the biological activity of chemical compounds based on their molecular structures. Among the various machine learning algorithms employed for developing robust QSAR models, Support Vector Machines (SVM) have emerged as a particularly powerful and versatile method. cresset-group.comnih.gov This section explores the theoretical application and potential of SVM-based prediction models in the research and quantification of Fominoben hydrochloride analogs.

At its core, SVM is a supervised machine learning algorithm that can be utilized for both classification (e.g., active vs. inactive compounds) and regression (e.g., predicting a specific activity value) tasks. cresset-group.com The fundamental principle of SVM is to identify an optimal hyperplane in a high-dimensional space that distinctly separates data points into different classes or predicts a continuous value. cresset-group.com For QSAR studies, this involves mapping the chemical structures of Fominoben analogs, represented by various molecular descriptors, into this high-dimensional space and then finding the hyperplane that best correlates these structural features with their antitussive activity.

One of the key advantages of SVM is its ability to handle non-linear relationships through the use of kernel functions. cresset-group.com The "kernel trick" allows the algorithm to operate in a transformed feature space without explicitly computing the coordinates of the data in that space. cresset-group.com This is particularly beneficial in drug discovery, where the relationship between a molecule's structure and its biological activity is often complex and non-linear.

The development of an SVM-based QSAR model for Fominoben hydrochloride analogs would typically involve the following steps:

Data Set Preparation: A diverse set of Fominoben analogs with known antitussive activities would be compiled.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).

Model Training and Validation: The dataset would be divided into a training set and a test set. The SVM model would be trained on the training set to learn the structure-activity relationship. The predictive power of the model would then be evaluated using the independent test set. Cross-validation techniques are also commonly employed to ensure the robustness of the model. nih.gov

Virtual Screening and Analog Design: Once a reliable SVM model is established, it can be used to predict the antitussive activity of novel, untested Fominoben analogs. This allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further experimental testing.

While specific SVM-based QSAR studies on Fominoben analogs are not yet prevalent in published literature, the well-established success of this methodology in predicting the activity of other classes of drugs, including antitussive agents, provides a strong rationale for its application. researchgate.netbenthamdirect.com For instance, QSAR studies on various heterocyclic compounds, a common feature in many drug molecules, have demonstrated the utility of such models in identifying key structural features for biological activity. psu.edu

To illustrate the potential output of such a study, the following interactive data table presents hypothetical data for a series of Fominoben analogs and their predicted antitussive activity using an SVM model. The predicted activity is often represented by a numerical value, such as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), where a higher value indicates greater potency.

| Analog ID | Modification on Fominoben Core | Key Molecular Descriptors (Hypothetical Values) | Predicted Antitussive Activity (pIC50) |

|---|---|---|---|

| FOM-001 | -Cl at R1 | MW: 348.8, LogP: 3.5, TPSA: 45.2 | 6.8 |

| FOM-002 | -F at R1 | MW: 332.4, LogP: 3.2, TPSA: 45.2 | 6.5 |

| FOM-003 | -CH3 at R2 | MW: 328.4, LogP: 3.9, TPSA: 36.1 | 7.1 |

| FOM-004 | -OCH3 at R2 | MW: 344.4, LogP: 3.6, TPSA: 45.3 | 7.3 |

| FOM-005 | -NO2 at R1 | MW: 359.4, LogP: 3.1, TPSA: 89.8 | 5.9 |

The performance of SVM models in QSAR studies is often evaluated using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. nih.gov Studies on other drug classes have reported high R² and Q² values, indicating the robustness and predictive power of SVM-based models. nih.gov For example, a study on anticancer drugs for colorectal cancer using SVM models achieved R² values ranging from 0.609 to 0.827 for various cell lines. nih.gov Such robust models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

Advanced Research Concepts and Future Directions for Fominoben Hydrochloride

Exploration of Novel Therapeutic Applications Based on Fominoben (B1673530) Hydrochloride Mechanisms

Initially established as an antitussive, or cough suppressant, fominoben hydrochloride's mechanisms of action suggest a broader therapeutic utility that is now being explored. patsnap.comnih.gov Its influence on respiratory function and potential activity in other biological systems are opening doors to new clinical investigations.

Recent research has highlighted the potential for fominoben hydrochloride in managing conditions beyond simple cough. One area of interest is its application in chronic obstructive pulmonary disease (COPD). A double-blind study investigating the effects of fominoben on hypoxia in patients with COPD revealed that oral administration of 160 mg three times a day for two weeks resulted in a significant increase in arterial O2 pressure (PaO2) and a decrease in arterial CO2 pressure (PaCO2). nih.gov These findings suggest that fominoben may improve alveolar ventilation, presenting a favorable effect on hypoxia in this patient population. nih.gov The study also noted that the improvement in PaO2 was particularly marked in patients with dyspnea. nih.gov

Beyond its respiratory effects, preliminary research suggests that fominoben hydrochloride may have applications in cardiovascular and metabolic disorders. patsnap.com This is thought to be linked to its ability to modulate specific biochemical pathways involved in inflammatory and metabolic processes. patsnap.com The drug's potential as an inhibitor of certain enzymes and its antioxidant properties may contribute to these effects by reducing inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases and metabolic imbalances. patsnap.com

Furthermore, early studies have indicated a potential anticonvulsant action of fominoben, possibly mediated through its interaction with benzodiazepine (B76468) receptors. This opens another avenue for research into its neurological applications.

The following table summarizes the key findings from a study on the effects of fominoben in patients with Chronic Obstructive Pulmonary Disease (COLD).

| Parameter | Baseline (Mean ± SD) | After 2 Weeks of Fominoben (Mean ± SD) | Change | p-value |

| PaO2 (Torr) | 67.3 ± 7.9 | 70.3 ± 8.8 | +3.0 | < 0.01 |

| PaCO2 (Torr) | 43.1 ± 5.6 | 41.5 ± 5.4 | -1.6 | < 0.01 |

| pH | 7.408 ± 0.029 | 7.420 ± 0.031 | +0.012 | < 0.01 |

| A-aDO2 (Torr) | 33.6 ± 8.0 | 33.1 ± 9.0 | -0.5 | > 0.05 |

Data adapted from a study on the effects of fominoben in patients with COLD. nih.gov

Integration of Fominoben Hydrochloride Research with Systems Pharmacology Approaches

The multifaceted nature of fominoben hydrochloride's effects necessitates a holistic approach to understanding its pharmacological profile. Systems pharmacology, which integrates experimental data with computational modeling, offers a framework to explore the complex interactions of fominoben within biological systems. This approach moves beyond the traditional "one drug, one target" paradigm to a more comprehensive "one drug, multiple targets, network effects" understanding. frontiersin.org

A systems pharmacology approach to fominoben research would involve mapping its known and predicted interactions with various enzymes, receptors, and signaling pathways. For instance, its centrally acting antitussive effect, its impact on respiratory centers, and its potential interactions with benzodiazepine receptors could be modeled to understand their collective influence on the central nervous system. nih.gov

Emerging Research Paradigms and Translational Implications for Fominoben Hydrochloride

The future of fominoben hydrochloride research lies in embracing emerging research paradigms to translate preclinical findings into clinical applications. One such paradigm is the focus on drug repurposing, where existing drugs are investigated for new therapeutic uses. The exploration of fominoben for cardiovascular and metabolic disorders is a prime example of this strategy. patsnap.com Given its established safety profile from its use as an antitussive, repurposing fominoben for these new indications could offer a more time- and cost-effective development pathway compared to developing a new chemical entity.

Translational research for fominoben will require a multi-pronged approach. This includes conducting well-designed preclinical studies in relevant animal models of cardiovascular and metabolic diseases to validate the initial promising signals. syncrosome.comwuxibiology.com These studies should aim to elucidate the precise molecular mechanisms underlying its therapeutic effects in these conditions.

Furthermore, the identification of predictive biomarkers will be crucial for the successful clinical translation of fominoben for new indications. These biomarkers could help in selecting patient populations most likely to respond to treatment and in monitoring therapeutic efficacy. The integration of 'omics' data (genomics, proteomics, metabolomics) with clinical data will be instrumental in discovering and validating such biomarkers.

Q & A

Q. What is the pharmacological profile of Fominoben hydrochloride, and how does its dual action as a cough suppressant and respiratory stimulant influence experimental design?

Fominoben hydrochloride acts as a centrally acting antitussive by suppressing cough reflexes while also exhibiting respiratory stimulant properties. This dual mechanism necessitates experimental designs that separately assess antitussive efficacy (e.g., via capsaicin-induced cough models in guinea pigs) and respiratory stimulation (e.g., measuring tidal volume or respiratory rate in preclinical models). Researchers must control for potential interactions between these effects by using appropriate control groups and dose-ranging studies .

Table 1: Key Pharmacological Parameters of Fominoben Hydrochloride

| Parameter | Value/Description | Methodology | Source |

|---|---|---|---|

| Oral Bioavailability | Rapid absorption, peak plasma in ~1h | HPLC or LC-MS for plasma assays | |

| Primary Metabolite | N-thiodiglycidol (active) | Metabolic profiling via MS/MS | |

| Dosing Regimen (Human) | 160 mg orally, 3x daily | Clinical trial protocols |

Q. What methodologies are recommended for quantifying Fominoben hydrochloride and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) is preferred for quantifying Fominoben and its active metabolite, N-thiodiglycidol, in plasma or tissue samples. Sample preparation should include protein precipitation (e.g., using acetonitrile) and validation for recovery rates >85% .

Advanced Research Questions

Q. How can synthetic routes for Fominoben hydrochloride be optimized to enhance yield and purity, and what analytical techniques validate these improvements?

Synthesis optimization may involve solvent selection (e.g., isopropyl alcohol for crystallization) and pH-controlled precipitation to minimize impurities. Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- X-ray diffraction (XRD) for crystalline form analysis.

- High-resolution mass spectrometry (HRMS) for molecular weight validation. Yield improvements (>90%) are achievable through iterative recrystallization and strict temperature control during salt formation (hydrochloride) .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for Fominoben hydrochloride?

Contradictions may arise from differences in metabolic activation or tissue penetration. To resolve these:

- Conduct interspecies pharmacokinetic comparisons (e.g., rodent vs. human liver microsomes).

- Use isolated tracheal/pulmonary tissue models to assess direct antitussive effects.

- Perform dose-response meta-analysis across studies to identify confounding variables (e.g., route of administration) .

Q. What considerations are critical when designing clinical trials to evaluate Fominoben hydrochloride’s respiratory stimulant effects?

- Participant Selection : Include patients with hypoventilation disorders (e.g., COPD) and exclude those with contraindications (e.g., porphyria) .

- Outcome Measures : Use spirometry (FEV1/FVC) and arterial blood gas analysis (PaCO₂ reduction) as primary endpoints.

- Ethical Compliance : Obtain IRB approval and ensure informed consent documents detail risks of respiratory overstimulation .

Methodological Guidance for Data Analysis

- Handling Pharmacokinetic Variability : Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, and half-life, ensuring inter-study variability is reported with 95% confidence intervals .

- Statistical Approaches for Contradictory Data : Apply mixed-effects models to account for heterogeneity in multi-center trials or Bayesian meta-analysis to weight studies by sample size and quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.